4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Structure and Synthesis
4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS: 941873-09-2) is a benzamide derivative with a methoxy group at the 4-position of the benzoyl moiety. The phenyl ring is substituted with a 3-methyl group and a 4-(2-oxopiperidin-1-yl) group, introducing both lipophilic and hydrogen-bonding capabilities. The compound has a molecular formula of C₂₀H₂₂N₂O₃ and a molecular weight of 338.40 g/mol .
Synthesis involves gold(I)-catalyzed cyclization of 4-methoxy-N-(2-(phenylethynyl)phenyl)benzamide, yielding the product in 46% after silica gel chromatography .
Propriétés
IUPAC Name |
4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-13-16(8-11-18(14)22-12-4-3-5-19(22)23)21-20(24)15-6-9-17(25-2)10-7-15/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVZADDDCXLZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key Comparisons
Heterocyclic Substituents
- Oxadiazole (7f) : The 1,3,4-oxadiazole ring in compound 7f enhances electron-withdrawing properties, as evidenced by its IR absorption at 1673 cm⁻¹ (C=O). This contrasts with the target compound’s 2-oxopiperidine, which provides a hydrogen-bond acceptor but lacks aromaticity.
- Thiazole () : Thiazole-containing analogs (e.g., 4-methyl-N-[4-(2-oxochromen-3-yl)thiazol-2-yl]benzamide ) exhibit sulfur-mediated interactions and improved thermal stability.
Nitro and Bromo Groups (4MNB): The nitro group in 4MNB introduces strong electron-withdrawing effects, reducing reactivity compared to the oxopiperidine group in the target compound.
Piperidine/Piperazine Analogs
- Piperazine Derivatives () : N-(4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)benzamide derivatives show improved solubility due to the basic piperazine nitrogen, unlike the neutral 2-oxopiperidine in the target compound.
Synthetic Efficiency
- The target compound’s synthesis yield (46%) is lower than that of oxadiazole derivative 7f (73%) , likely due to challenges in gold-catalyzed cyclization.
Activité Biologique
4-Methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as Apixaban, is a complex organic compound recognized primarily for its role as an anticoagulant. This compound functions as a direct inhibitor of activated factor X (FXa), making it crucial in the management of thromboembolic disorders. The following sections will explore its biological activity, mechanisms, pharmacokinetics, and clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O4S. Its structure features a methoxy group and a piperidinone ring, which are significant for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 366.45 g/mol |
| Solubility | Soluble in organic solvents |
| Mechanism of Action | FXa inhibition |
The primary mechanism of action for Apixaban involves the inhibition of FXa, a key enzyme in the coagulation cascade. By inhibiting FXa, Apixaban reduces thrombin generation, thereby decreasing platelet aggregation and preventing clot formation. This mechanism is critical in treating conditions such as atrial fibrillation and venous thromboembolism.
Pharmacokinetics
Apixaban exhibits favorable pharmacokinetic properties that enhance its therapeutic efficacy:
- Bioavailability : Approximately 50% when taken orally.
- Half-life : Ranges from 8 to 15 hours.
- Metabolism : Primarily metabolized by the liver through CYP3A4 and glucuronidation.
- Excretion : Approximately 27% excreted unchanged in urine.
Anticoagulant Effects
Clinical studies have demonstrated that Apixaban significantly reduces the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. It has been shown to be more effective than warfarin with a lower risk of major bleeding events.
Case Studies
- Atrial Fibrillation Management : A study involving 18,000 patients showed that Apixaban reduced the risk of stroke by 21% compared to warfarin while also reducing major bleeding by 31% .
- Venous Thromboembolism Treatment : In a trial with over 5,000 patients, Apixaban was found to be as effective as standard therapy (enoxaparin followed by warfarin) for treating venous thromboembolism .
Comparative Analysis with Related Compounds
The biological activity of Apixaban can be compared to other anticoagulants:
| Compound | Mechanism | Efficacy | Bleeding Risk |
|---|---|---|---|
| Apixaban | FXa inhibitor | High | Lower than warfarin |
| Rivaroxaban | FXa inhibitor | High | Comparable to Apixaban |
| Warfarin | Vitamin K antagonist | Moderate | Higher |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
